molecular formula C21H25N5O B6030547 2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

Cat. No.: B6030547
M. Wt: 363.5 g/mol
InChI Key: GMWXOTSWYVRHDV-UHFFFAOYSA-N
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Description

2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core with various substituents, including pyridine, pyrrole, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multi-step organic synthesis

    Pyrimidinone Core Formation: The pyrimidinone core can be synthesized using a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Pyridine Substitution: The pyridine group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidinone.

    Pyrrole Substitution: The pyrrole group can be added using a similar coupling reaction or through a direct alkylation reaction.

    Piperidine Substitution: The piperidine group can be introduced via reductive amination or through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine moieties, using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine and pyrimidinone rings using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, organometallic reagents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its unique structure.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, including the investigation of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[1-[[1-(pyridin-2-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
  • 2-methyl-4-[1-[[1-(pyridin-4-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

Uniqueness

The uniqueness of 2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-16-23-20(11-21(27)24-16)18-6-3-9-25(14-18)15-19-7-4-10-26(19)13-17-5-2-8-22-12-17/h2,4-5,7-8,10-12,18H,3,6,9,13-15H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWXOTSWYVRHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCN(C2)CC3=CC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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